molecular formula C19H12Cl2O6 B4216098 4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate

4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate

Cat. No.: B4216098
M. Wt: 407.2 g/mol
InChI Key: BEPAJRUYZLAOCH-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate typically involves the reaction of substituted resorcinols with different 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst. Other catalysts such as diethylamide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used . The reaction conditions often include the use of recyclable catalysts, green methodologies, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproducts elimination while enhancing yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-methoxyphenyl 6,8-dichloro-2-oxochromene-3-carboxylate is unique due to its specific substitution pattern and the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 6,8-dichloro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O6/c1-9(22)10-3-4-15(16(7-10)25-2)26-18(23)13-6-11-5-12(20)8-14(21)17(11)27-19(13)24/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPAJRUYZLAOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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